molecular formula C6H8ClNO2S B1450553 Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride CAS No. 1803591-82-3

Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride

Cat. No. B1450553
CAS RN: 1803591-82-3
M. Wt: 193.65 g/mol
InChI Key: JVKQPGDKNNATEM-UHFFFAOYSA-N
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Description

“Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride” is a chemical compound with the CAS number 1803591-82-3 . It has a molecular weight of 193.65 and a molecular formula of C6H8ClNO2S .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride” consists of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .

Scientific Research Applications

Pharmaceutical Applications

Thiazole derivatives, including Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride, are known for their wide range of pharmaceutical applications. They are used in the synthesis of various drugs due to their antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, and antihypertensive properties . These compounds are also found in drugs for treating Alzheimer’s disease and serve as antioxidants and hepatoprotective agents .

Agrochemicals

In the agrochemical industry, thiazole compounds are utilized for their herbicidal and pesticidal properties. They help in protecting crops from various fungal and bacterial diseases, contributing to increased agricultural productivity .

Industrial Applications

Thiazole derivatives are used as industrial sensitizers and in the vulcanization of rubber. They play a crucial role in improving the durability and elasticity of rubber products .

Photographic Sensitizers

Due to their unique chemical structure, thiazole compounds are employed as sensitizers in the photographic industry. They enhance the sensitivity of photographic films to light, thereby improving image quality .

Material Science

In material science, thiazole derivatives are incorporated into liquid crystals and sensors. They are also used in the development of dyes, pigments, and chromophores, which are essential for creating materials with specific optical properties .

Medicinal Chemistry

Thiazole derivatives are prominent in medicinal chemistry, where they are used in drug design and discovery. They appear in antibiotics like penicillin and bacitracin, as well as in various synthetic drugs such as the antidepressant pramipexole, the antiulcer agent nizatidine, and the anti-inflammatory drug meloxicam .

properties

IUPAC Name

methyl 2-(1,3-thiazol-2-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.ClH/c1-9-6(8)4-5-7-2-3-10-5;/h2-3H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKQPGDKNNATEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride

CAS RN

1803591-82-3
Record name methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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